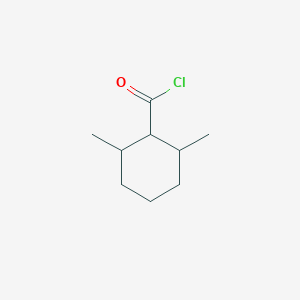
2,6-Dimethylcyclohexane-1-carbonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,6-Dimethylcyclohexane-1-carbonyl chloride is an organic compound belonging to the class of cycloalkanes. It is characterized by a cyclohexane ring substituted with two methyl groups at the 2 and 6 positions and a carbonyl chloride group at the 1 position. This compound is used in various chemical reactions and has applications in different scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dimethylcyclohexane-1-carbonyl chloride typically involves the chlorination of 2,6-dimethylcyclohexanecarboxylic acid. The reaction is carried out using thionyl chloride (SOCl₂) or oxalyl chloride (COCl)₂ as chlorinating agents under reflux conditions. The reaction proceeds as follows:
[ \text{2,6-Dimethylcyclohexanecarboxylic acid} + \text{SOCl}_2 \rightarrow \text{this compound} + \text{SO}_2 + \text{HCl} ]
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes where the reactants are fed into a reactor and the product is continuously removed. This method ensures higher efficiency and yield.
Analyse Chemischer Reaktionen
Types of Reactions
2,6-Dimethylcyclohexane-1-carbonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.
Reduction Reactions: The carbonyl chloride group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH₄).
Hydrolysis: In the presence of water, it hydrolyzes to form 2,6-dimethylcyclohexanecarboxylic acid and hydrochloric acid.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, thiols
Reducing Agents: Lithium aluminum hydride (LiAlH₄)
Hydrolysis: Water
Major Products
Amides: Formed from reaction with amines
Esters: Formed from reaction with alcohols
Thioesters: Formed from reaction with thiols
Alcohols: Formed from reduction
Carboxylic Acids: Formed from hydrolysis
Wissenschaftliche Forschungsanwendungen
2,6-Dimethylcyclohexane-1-carbonyl chloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the modification of biomolecules for studying their functions.
Medicine: Utilized in the development of pharmaceuticals and drug delivery systems.
Industry: Applied in the production of agrochemicals, polymers, and specialty chemicals.
Wirkmechanismus
The mechanism of action of 2,6-Dimethylcyclohexane-1-carbonyl chloride involves its reactivity with nucleophiles. The carbonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This leads to the formation of various derivatives depending on the nucleophile involved. The molecular targets and pathways are primarily determined by the nature of the nucleophile and the resulting product.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclohexanecarbonyl chloride: Lacks the methyl groups at the 2 and 6 positions.
2-Methylcyclohexane-1-carbonyl chloride: Has only one methyl group at the 2 position.
3,5-Dimethylcyclohexane-1-carbonyl chloride: Methyl groups are at the 3 and 5 positions instead of 2 and 6.
Uniqueness
2,6-Dimethylcyclohexane-1-carbonyl chloride is unique due to the specific positioning of the methyl groups, which can influence its reactivity and the steric effects in chemical reactions. This makes it a valuable compound for studying the effects of substituents on cyclohexane derivatives.
Eigenschaften
CAS-Nummer |
96188-47-5 |
|---|---|
Molekularformel |
C9H15ClO |
Molekulargewicht |
174.67 g/mol |
IUPAC-Name |
2,6-dimethylcyclohexane-1-carbonyl chloride |
InChI |
InChI=1S/C9H15ClO/c1-6-4-3-5-7(2)8(6)9(10)11/h6-8H,3-5H2,1-2H3 |
InChI-Schlüssel |
ABTHZZBLPUJZQA-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CCCC(C1C(=O)Cl)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


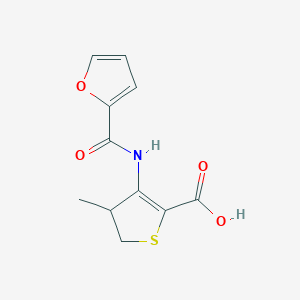

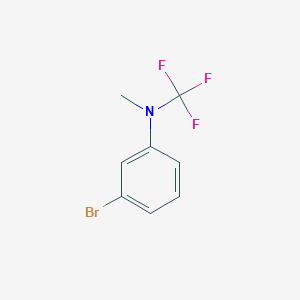
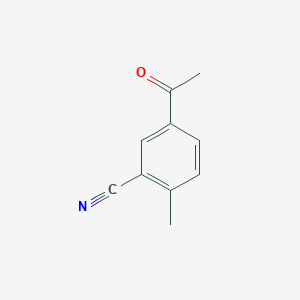
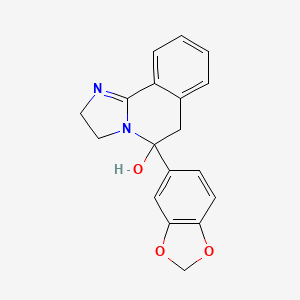
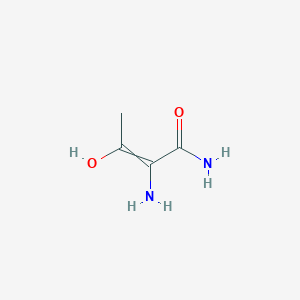

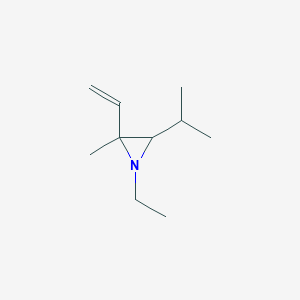
![benzyl 3-amino-2-methyl-4,6-dihydropyrrolo[3,4-c]pyrazole-5(2H)-carboxylate](/img/structure/B13964983.png)
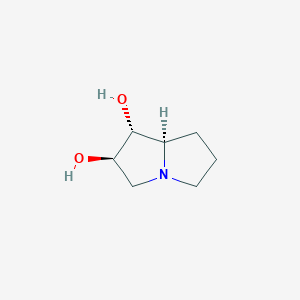
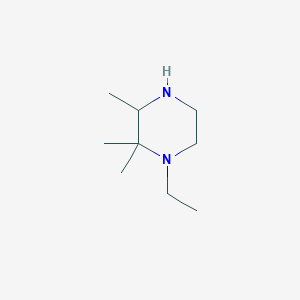

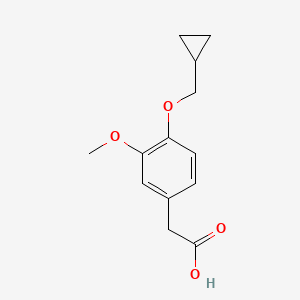
![4H-Pyrido[1,2-a]pyrimidine-3-acetic acid, 7-chloro-4-oxo-, ethyl ester](/img/structure/B13965002.png)
